An In-depth Technical Guide to ATR-127: A Novel Dual β2/β3-Adrenergic Receptor Agonist
An In-depth Technical Guide to ATR-127: A Novel Dual β2/β3-Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATR-127 is a novel, first-in-class small molecule that acts as a dual agonist for the β2- and β3-adrenergic receptors (ARs). Developed by Atrogi AB, this compound has demonstrated significant therapeutic potential in preclinical models for treating obesity and related metabolic disorders, such as type 2 diabetes and hepatic steatosis. Unlike many existing anti-obesity therapies that can lead to muscle loss, ATR-127 promotes healthy weight loss by reducing fat mass while preserving lean muscle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacological profile, and key experimental data for ATR-127.
Chemical Structure and Properties
ATR-127 is a synthetic small molecule with a chemical structure designed for dual agonism at β2- and β3-adrenergic receptors, with comparatively weaker partial agonist activity at the β1-AR. This selectivity profile is crucial for minimizing potential cardiovascular side effects.
Chemical Structure:
The chemical structure of ATR-127 is similar to that of the non-selective β-AR agonist, isoprenaline.[1]
Physicochemical Properties:
While a comprehensive public datasheet with all physicochemical properties is not yet available, the following information has been derived from available literature.
| Property | Value | Source |
| Molecular Formula | C11H17NO3 | Deduced from Structure |
| Molecular Weight | 211.26 g/mol | Calculated from Formula |
| Type | Small Molecule | [2] |
| Target(s) | β2-Adrenergic Receptor, β3-Adrenergic Receptor | [1] |
| Mechanism | β2/β3-Adrenergic Receptor Agonist | [1] |
Mechanism of Action and Signaling Pathways
ATR-127 exerts its therapeutic effects through the simultaneous activation of β2- and β3-adrenergic receptors, which are key regulators of metabolism in skeletal muscle and brown adipose tissue (BAT).
Upon binding, ATR-127 activates Gs protein-coupled signaling cascades. However, a key feature of ATR-127 is its ability to modulate downstream signaling in a precise manner, preventing excessive cAMP production, which is associated with adverse cardiovascular effects.[2]
Key Signaling Pathways:
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In Skeletal Muscle (via β2-AR): ATR-127 stimulates glucose uptake by promoting the translocation of GLUT4 transporters to the cell membrane. Notably, this effect appears to be independent of high levels of intracellular cAMP accumulation, suggesting a unique signaling profile.[1]
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In Brown Adipose Tissue (via β3-AR): The compound markedly increases glucose uptake and activates thermogenesis. This is supported by the induction of Uncoupling Protein 1 (UCP1), a key mediator of heat production in BAT.[1]
Pharmacological Properties
ATR-127 has been characterized in a series of in vitro and in vivo studies to determine its potency and efficacy at the target receptors.
In Vitro Potency (cAMP Accumulation):
The potency of ATR-127 was assessed by measuring cAMP accumulation in different cell lines expressing specific rodent β-AR subtypes and compared to the non-selective agonist isoprenaline.
| Cell Line/Receptor Subtype | Agonist | logEC50 | Agonist Type |
| L6 cells (rat β2-AR) | ATR-127 | -6.53 | Full Agonist |
| Isoprenaline | -7.6 | Full Agonist | |
| CHO cells (mouse β3-AR) | ATR-127 | -5.5 | Full Agonist |
| Isoprenaline | -7.1 | Full Agonist | |
| Neonatal rat cardiomyocytes (rat β1-AR) | ATR-127 | -5.95 | Partial Agonist |
| Isoprenaline | -8.0 | Full Agonist | |
| Data extracted from Talamonti et al., 2024.[1] |
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice:
Prolonged treatment with ATR-127 in a diet-induced obesity mouse model resulted in significant improvements in metabolic parameters.
| Parameter | Outcome |
| Glucose Homeostasis | Dramatically improved |
| Body Weight | Decreased |
| Fat Mass | Decreased |
| Skeletal Muscle Glucose Uptake | Enhanced |
| BAT Thermogenesis | Enhanced |
| Hepatic Steatosis | Improved |
| Data from a 21-day study with 5 mg/kg ATR-127.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the characterization of ATR-127.
4.1. In Vitro cAMP Accumulation Assay
This assay determines the functional potency of ATR-127 at different β-AR subtypes by measuring the production of cyclic AMP.
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Cell Lines:
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L6 cells endogenously expressing rat β2-AR.
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CHO cells stably expressing mouse β3-AR.
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Neonatal rat cardiomyocytes endogenously expressing rat β1-AR.
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Procedure:
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Cells are cultured to an appropriate confluency.
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Cells are stimulated with varying concentrations of ATR-127 or the reference agonist, isoprenaline.
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Following stimulation, cells are lysed to release intracellular cAMP.
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cAMP levels are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
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Data is plotted as concentration-response curves to determine the EC50 values.[1]
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4.2. In Vitro Glucose Uptake Assay in L6 Myotubes
This experiment assesses the direct effect of ATR-127 on glucose uptake in skeletal muscle cells.
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Cell Line: L6-Glut4myc myotubes.
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Procedure:
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L6-Glut4myc myotubes are incubated with ATR-127 at various concentrations.
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To confirm receptor specificity, a separate group of cells is pre-incubated with the β2-AR antagonist ICI-118,551 before ATR-127 stimulation.
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A radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) is added.
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After an incubation period, the cells are washed and lysed.
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The amount of intracellular radiolabeled glucose is measured by scintillation counting to quantify glucose uptake.[1]
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4.3. In Vivo Study in Diet-Induced Obese (DIO) Mice
This protocol evaluates the long-term therapeutic effects of ATR-127 on obesity and metabolic health in a relevant animal model.
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Animal Model: C57BL/6N mice fed a high-fat diet to induce obesity.
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Procedure:
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Obesity is induced in the mice over a period of several weeks.
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Mice are treated daily with ATR-127 (e.g., 5 mg/kg) or a vehicle control for a specified duration (e.g., 21 days).
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Throughout the study, parameters such as body weight, fat mass, and food intake are monitored.
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Metabolic function is assessed through procedures like intraperitoneal glucose tolerance tests (IPGTT).
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At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are collected for further analysis (e.g., histology, gene expression).[1]
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Conclusion and Future Directions
ATR-127 is a promising preclinical candidate for the treatment of obesity and related metabolic diseases. Its dual β2/β3-AR agonism, coupled with a favorable safety profile due to weaker β1-AR activity, presents a novel therapeutic strategy. The ability of ATR-127 to promote fat loss while preserving muscle mass addresses a significant unmet need in current obesity treatments.
Further research will be required to fully elucidate the pharmacokinetic and pharmacodynamic profile of ATR-127 in humans. Clinical trials will be essential to confirm the efficacy and safety of this compound in patient populations. The unique signaling properties of ATR-127 may also warrant further investigation to understand the precise molecular mechanisms that differentiate it from non-selective β-AR agonists.
